1-(2-Fluorophenyl)-3-(pyridin-4-ylmethyl)thiourea
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-(pyridin-4-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3S/c14-11-3-1-2-4-12(11)17-13(18)16-9-10-5-7-15-8-6-10/h1-8H,9H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJERLXUZOIIQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NCC2=CC=NC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60983865 | |
| Record name | N-(2-Fluorophenyl)-N'-[(pyridin-4-yl)methyl]carbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60983865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6526-84-7 | |
| Record name | N-(2-Fluorophenyl)-N'-[(pyridin-4-yl)methyl]carbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60983865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-3-(pyridin-4-ylmethyl)thiourea typically involves the reaction of 2-fluoroaniline with pyridine-4-carboxaldehyde to form an intermediate Schiff base, which is then treated with thiourea to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-3-(pyridin-4-ylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Fluorophenyl)-3-(pyridin-4-ylmethyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-(pyridin-4-ylmethyl)thiourea involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Examples :
1-(2-Fluorophenyl)-3-(4-chloro-3-nitrophenyl)thiourea (Compound 87) Structure: Features a 2-fluorophenyl and a 4-chloro-3-nitrophenyl group. Activity: Exhibits antitubercular activity against multidrug-resistant Mycobacterium tuberculosis (MIC: 2–8 µg/mL). Comparison: The absence of a nitro group in the target compound may reduce potency against tuberculosis but improve selectivity for other targets.
1-(4-Fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea Structure: Contains a 4-fluorophenyl group and an indole-ethyl moiety. Activity: Shows anti-HIV-1 activity (EC50: 5.45 µg/mL) via hydrogen bonding with Lys101 and π-π interactions with Trp229 and Tyr181 in HIV-1 reverse transcriptase.
Heterocyclic Thiourea Derivatives
Key Examples :
1-(3,4-Dichlorophenyl)-3-(thiazol-2-yl)thiourea Structure: Combines a 3,4-dichlorophenyl group with a thiazole ring. Activity: Inhibits Gram-positive bacteria (MIC: 2–32 µg/mL) and biofilm formation in Staphylococcus epidermidis. The thiazole ring enhances lipophilicity and membrane penetration.
1-(1-Naphthoyl)-3-(2,4-difluorophenyl)thiourea
- Structure : Includes a naphthoyl group and 2,4-difluorophenyl substitution.
- Properties : Exhibits intramolecular N–H···O hydrogen bonding and π-stacking, stabilizing its conformation.
- Comparison : The pyridin-4-ylmethyl group in the target compound may facilitate weaker π-interactions but stronger hydrogen bonding compared to the naphthoyl moiety.
Table 2: Physicochemical and Pharmacokinetic Properties
<sup>a</sup> Predicted using Molinspiration.
<sup>b</sup> Based on analogous compounds.
Anticancer and Kinase-Inhibiting Thioureas
Key Examples :
Dasatinib Analogs Structure: Thiazole-pyridine hybrids with thiourea linkers. Activity: Inhibits BCR-ABL and c-Src kinases (IC50: <10 nM). The pyridinyl group is critical for ATP-binding pocket interactions.
1-(4-Methyl-2-(2-pyridylamino)thiazol-5-yl)thiourea Derivatives Structure: Pyridine-thiazole hybrids synthesized via cyclocondensation. Activity: Demonstrates anti-melanoma and anti-colon cancer activity (IC50: 1–10 µM). Comparison: The absence of a thiazole ring in the target compound may limit kinase inhibition but reduce off-target effects.
Biological Activity
1-(2-Fluorophenyl)-3-(pyridin-4-ylmethyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by a thiourea group linked to a fluorophenyl moiety and a pyridinylmethyl group, which together contribute to its unique pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Molecular Formula: C13H12FN3S
Molecular Weight: 253.31 g/mol
Synthesis
The synthesis typically involves the reaction of 2-fluoroaniline with pyridine-4-carboxaldehyde to form an intermediate, which is subsequently treated with thiourea. The reaction conditions often require solvents like ethanol or methanol and may involve heating to facilitate the process .
Antimicrobial Activity
Recent studies have indicated that thiourea derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds within this class have shown effectiveness against various bacterial strains such as E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds often range from 40 to 50 µg/mL, demonstrating comparable effectiveness to standard antibiotics like ceftriaxone .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, thiourea derivatives have been found to target specific molecular pathways involved in cancer progression. For example, IC50 values for related compounds have been reported between 3 to 20 µM against different cancer cell lines, indicating promising cytotoxic effects .
Case Study: Inhibition Mechanisms
In a detailed examination of its mechanism of action, it was found that the compound interacts with key enzymes involved in cancer cell signaling pathways. The presence of the thiourea group allows for hydrogen bonding with biological molecules, potentially inhibiting enzymatic activity critical for tumor growth .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar thiourea derivatives can be insightful:
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| This compound | 40-50 | 3-20 |
| 1-(3-Chlorophenyl)-3-(pyridin-4-ylmethyl)thiourea | 50-60 | 5-25 |
| 1-(3-Bromophenyl)-3-(pyridin-4-ylmethyl)thiourea | 45-55 | 10-30 |
The biological activity of this compound can be attributed to several factors:
- Hydrogen Bonding : The thiourea group forms hydrogen bonds with target proteins or nucleic acids.
- Structural Modifications : The presence of fluorine enhances lipophilicity and stability, improving bioavailability.
- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and survival pathways.
Q & A
Q. What experimental approaches validate synergistic effects in combination therapies?
Q. Tables for Key Data
| Parameter | Typical Range/Observation | Reference |
|---|---|---|
| Thiourea C=S bond length (Å) | 1.68–1.72 (X-ray) | |
| Intramolecular NH⋯N (Å) | 2.85–3.10 | |
| MIC against S. aureus (µg/mL) | 16–32 | |
| Docking Energy (EGFR kinase) | −8.2 to −7.5 kcal/mol |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
